molecular formula C24H29N3O4 B12018896 1-(2-(Dimethylamino)ethyl)-3-hydroxy-4-(4-isopropoxy-2-methylbenzoyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one CAS No. 505079-88-9

1-(2-(Dimethylamino)ethyl)-3-hydroxy-4-(4-isopropoxy-2-methylbenzoyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one

Cat. No.: B12018896
CAS No.: 505079-88-9
M. Wt: 423.5 g/mol
InChI Key: NBXNMMXSPVUWAX-LSDHQDQOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(Dimethylamino)ethyl)-3-hydroxy-4-(4-isopropoxy-2-methylbenzoyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C24H29N3O4 and its molecular weight is 423.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-(Dimethylamino)ethyl)-3-hydroxy-4-(4-isopropoxy-2-methylbenzoyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(Dimethylamino)ethyl)-3-hydroxy-4-(4-isopropoxy-2-methylbenzoyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

505079-88-9

Molecular Formula

C24H29N3O4

Molecular Weight

423.5 g/mol

IUPAC Name

(4E)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(2-methyl-4-propan-2-yloxyphenyl)methylidene]-5-pyridin-3-ylpyrrolidine-2,3-dione

InChI

InChI=1S/C24H29N3O4/c1-15(2)31-18-8-9-19(16(3)13-18)22(28)20-21(17-7-6-10-25-14-17)27(12-11-26(4)5)24(30)23(20)29/h6-10,13-15,21,28H,11-12H2,1-5H3/b22-20+

InChI Key

NBXNMMXSPVUWAX-LSDHQDQOSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)OC(C)C)/C(=C\2/C(N(C(=O)C2=O)CCN(C)C)C3=CN=CC=C3)/O

Canonical SMILES

CC1=C(C=CC(=C1)OC(C)C)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CN=CC=C3)O

Origin of Product

United States

Biological Activity

The compound 1-(2-(Dimethylamino)ethyl)-3-hydroxy-4-(4-isopropoxy-2-methylbenzoyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one , also known by its CAS number 510712-18-2, is a pyrrolone derivative with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a dimethylamino ethyl group, a hydroxyl group, an isopropoxy moiety, and a pyridine ring. The structural formula can be represented as follows:

C19H24N2O3\text{C}_{19}\text{H}_{24}\text{N}_2\text{O}_3

This structure suggests potential interactions with various biological targets due to the presence of multiple functional groups.

Antiviral Activity

Research indicates that derivatives of pyrrolones exhibit significant antiviral properties. For instance, studies on similar compounds have shown activity against Hepatitis C Virus (HCV). In vitro assays demonstrated that certain analogs could inhibit HCV RNA replication in Huh7.5 cells, with effective concentrations (EC50) ranging from 0.015 µM to 0.083 µM .

Table 1: Summary of Antiviral Activity of Pyrrolone Derivatives

CompoundTarget VirusEC50 (µM)Selectivity Index
Compound AHCV0.015431
Compound BHCV0.083113
Compound CHCV0.022Not Available

Cytotoxicity

The cytotoxicity of the compound was evaluated using the MTT assay, which assesses cell viability following treatment with the compound. The cytotoxic concentration (CC50) was determined to ensure that the antiviral effects are not overshadowed by toxicity. The selectivity index (SI), calculated as CC50/EC50, indicates the therapeutic window of the compound.

Structure-Activity Relationship (SAR)

The SAR analysis for this class of compounds reveals critical insights into how modifications affect biological activity:

  • Dimethylamino Group : Enhances solubility and may improve interaction with biological targets.
  • Hydroxyl Group : Contributes to hydrogen bonding capabilities, potentially increasing binding affinity.
  • Isopropoxy Substituent : Influences lipophilicity and may enhance membrane permeability.

Research has shown that specific substitutions at various positions on the pyrrolone ring significantly impact both antiviral activity and cytotoxicity .

Case Studies

A notable study involved synthesizing a series of pyrrolone derivatives where one compound exhibited an EC50 value comparable to established antiviral agents like telaprevir. This highlights the potential of these derivatives as viable candidates for further development in antiviral therapies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.